molecular formula C18H21BrN2O3S2 B2474399 Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-47-2

Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2474399
CAS RN: 887900-47-2
M. Wt: 457.4
InChI Key: QKOYUTRHELCKRA-UHFFFAOYSA-N
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Description

“Methyl 5-bromothiophene-2-carboxylate” is a compound with the CAS Number: 62224-19-5 . It has a molecular weight of 221.07 . The IUPAC name for this compound is methyl 5-bromo-2-thiophenecarboxylate .


Molecular Structure Analysis

The InChI Code for “Methyl 5-bromothiophene-2-carboxylate” is 1S/C6H5BrO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

“Methyl 5-bromothiophene-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can serve as an organoboron reagent in SM coupling reactions . The key steps in SM coupling include oxidative addition and transmetalation:

This reaction is widely applied due to its mild conditions and functional group tolerance.

Agrochemicals and Pesticides

Boron-containing compounds are also relevant in agrochemicals. Researchers investigate their use as herbicides, fungicides, and insecticides. By modifying the structure of our compound, it may exhibit pesticidal properties.

Safety and Hazards

The compound has several hazard statements: H302-H315-H319-H332-H335 . This means it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-[(5-bromothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S2/c1-17(2)8-9-12(16(23)24-5)15(26-13(9)18(3,4)21-17)20-14(22)10-6-7-11(19)25-10/h6-7,21H,8H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOYUTRHELCKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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